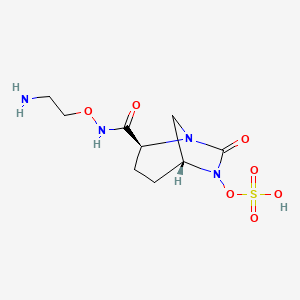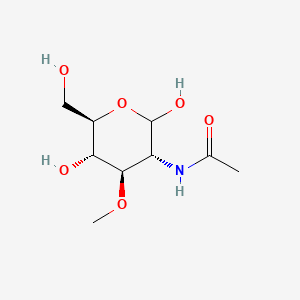
Azido-PEG3-Ala-Boc
Vue d'ensemble
Description
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .
Synthesis Analysis
Azido-PEG3-Ala-Boc can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
Azido-PEG3-Ala-Boc can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG3-Ala-Boc has a molecular weight of 362.38 and a formula of C14H26N4O7 . It should be stored under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
PROTAC Linker
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound can be used in the synthesis of PROTACs .
Click Chemistry Reagent
Azido-PEG3-Ala-Boc is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a powerful tool for creating complex molecular architectures.
Strain-promoted Alkyne-azide Cycloaddition (SPAAC)
In addition to CuAAc, Azido-PEG3-Ala-Boc can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry that does not require a catalyst, making it useful in biological systems where copper ions can be toxic.
PEG Spacer
Azido-PEG3-Ala-Boc contains a PEG spacer . PEG spacers increase the solubility and stability of compounds, improve the pharmacokinetics and pharmacodynamics of drugs, and reduce their immunogenicity .
Sulfhydryl Reactivity
This compound has sulfhydryl reactivity . This means it can react with sulfhydryl groups, which are found in many biological molecules, making it a useful tool for modifying these molecules .
Synthesis of Diverse PROTACs
Due to its properties, Azido-PEG3-Ala-Boc can be used in the synthesis of a series of PROTACs . This allows for the creation of a wide range of PROTACs targeting different proteins, expanding the potential applications of this technology .
Mécanisme D'action
Target of Action
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
Azido-PEG3-Ala-Boc operates as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is a complex biochemical pathway that controls protein degradation within cells . By exploiting this system, Azido-PEG3-Ala-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of pegylated drugs can be influenced by factors such as the modification site of peg, the size of peg, and the connection between the peptide and peg . These factors can affect biological activity and bioavailability .
Result of Action
The primary result of Azido-PEG3-Ala-Boc’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the particular target proteins being degraded.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWDSHNHZCWMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120389 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-Ala-Boc | |
CAS RN |
2054345-68-3 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054345-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)








![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
